molecular formula C17H25N5O4S B4292791 7-(BUTAN-2-YL)-1,3-DIMETHYL-8-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

7-(BUTAN-2-YL)-1,3-DIMETHYL-8-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B4292791
M. Wt: 395.5 g/mol
InChI Key: WSRSMDOXPUHGNS-UHFFFAOYSA-N
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Description

7-(BUTAN-2-YL)-1,3-DIMETHYL-8-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purines. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a sec-butyl group, two methyl groups, a morpholinyl group, and a thioether linkage. The presence of these diverse functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

7-butan-2-yl-1,3-dimethyl-8-(2-morpholin-4-yl-2-oxoethyl)sulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O4S/c1-5-11(2)22-13-14(19(3)17(25)20(4)15(13)24)18-16(22)27-10-12(23)21-6-8-26-9-7-21/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRSMDOXPUHGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C2=C(N=C1SCC(=O)N3CCOCC3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(BUTAN-2-YL)-1,3-DIMETHYL-8-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Sec-butyl Group: The sec-butyl group can be introduced via alkylation reactions using sec-butyl halides under basic conditions.

    Methylation: The methyl groups can be introduced using methylating agents such as methyl iodide in the presence of a base.

    Thioether Formation: The thioether linkage is formed by reacting the purine core with a thiol compound, followed by oxidation to form the thioether.

    Morpholinyl Group Introduction: The morpholinyl group is introduced through nucleophilic substitution reactions using morpholine and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimization of reaction temperatures and times, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinyl group, to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(BUTAN-2-YL)-1,3-DIMETHYL-8-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving purine metabolism.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 7-(BUTAN-2-YL)-1,3-DIMETHYL-8-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The thioether linkage and morpholinyl group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.

Uniqueness

7-(BUTAN-2-YL)-1,3-DIMETHYL-8-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its thioether linkage and morpholinyl group are not commonly found in other purine derivatives, making it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(BUTAN-2-YL)-1,3-DIMETHYL-8-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 2
Reactant of Route 2
7-(BUTAN-2-YL)-1,3-DIMETHYL-8-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

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